molecular formula C6H10F2 B13215427 1,1-Difluoro-2-methylcyclopentane

1,1-Difluoro-2-methylcyclopentane

Cat. No.: B13215427
M. Wt: 120.14 g/mol
InChI Key: UXYVCHAUXKGFAZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylcyclopentane is an organic compound with the molecular formula C6H10F2 It is a cycloalkane derivative where two fluorine atoms are attached to the same carbon atom, and a methyl group is attached to the adjacent carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-methylcyclopentane can be synthesized through several methods. One common approach involves the fluorination of 2-methylcyclopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process would require precise control of temperature, pressure, and reaction time to achieve high yields and purity. Catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylcyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different fluorinated cyclopentane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of partially or fully reduced fluorinated cyclopentane derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

1,1-Difluoro-2-methylcyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-methylcyclopentane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,1-Difluoro-2-methylcyclopentane can be compared with other fluorinated cycloalkanes, such as:

    1,1-Difluorocyclopentane: Lacks the methyl group, leading to different chemical and physical properties.

    1,1-Difluoro-3-methylcyclopentane: The position of the methyl group affects the compound’s reactivity and interactions.

    1,1-Difluoro-2,2-dimethylcyclopentane: The presence of an additional methyl group further alters the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical characteristics, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C6H10F2

Molecular Weight

120.14 g/mol

IUPAC Name

1,1-difluoro-2-methylcyclopentane

InChI

InChI=1S/C6H10F2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3

InChI Key

UXYVCHAUXKGFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(F)F

Origin of Product

United States

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